molecular formula C12H13NO3 B13873931 Methyl 1-ethyl-4-hydroxyindole-6-carboxylate

Methyl 1-ethyl-4-hydroxyindole-6-carboxylate

Cat. No.: B13873931
M. Wt: 219.24 g/mol
InChI Key: GJLRBXBEKOUSJB-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-hydroxyindole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 1-ethyl-4-hydroxyindole-6-carboxylate, typically involves the construction of the indole ring system followed by functionalization. One common method involves the reaction of 1-hydroxyindole-3-carboxylate with methyl iodide (MeI) to afford the desired compound in high yield .

Industrial Production Methods

Industrial production of indole derivatives often employs biotechnological approaches, such as fermentation of glucose or tryptophan by microbial cell factories. These methods are advantageous due to their sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-hydroxyindole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

Methyl 1-ethyl-4-hydroxyindole-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-4-hydroxyindole-6-carboxylate involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as a signaling molecule. These interactions contribute to its therapeutic potential and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-4-hydroxyindole-6-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 1-ethyl-4-hydroxyindole-6-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-13-5-4-9-10(13)6-8(7-11(9)14)12(15)16-2/h4-7,14H,3H2,1-2H3

InChI Key

GJLRBXBEKOUSJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2O)C(=O)OC

Origin of Product

United States

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